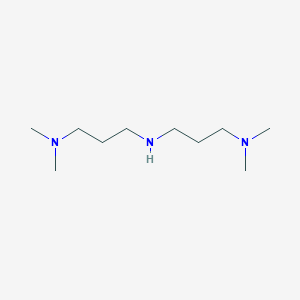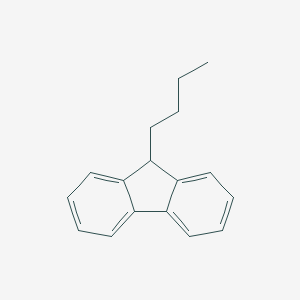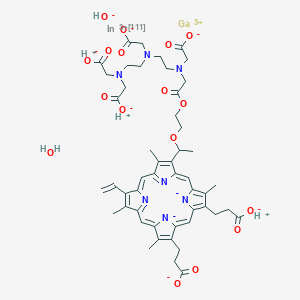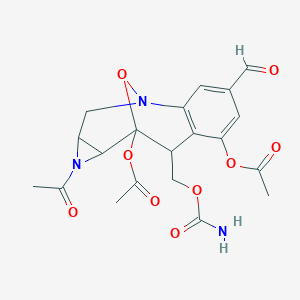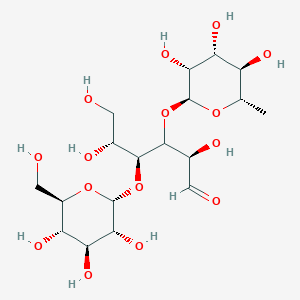
3-O-Rhamnopyranosyl-4-O-glucopyranosyl-galactopyranose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-O-Rhamnopyranosyl-4-O-glucopyranosyl-galactopyranose, commonly known as RG3, is a bioactive compound found in ginseng. Ginseng has been used for centuries in traditional medicine to treat various ailments. RG3 has gained attention in recent years due to its potential health benefits.
Mechanism Of Action
RG3 exerts its effects through various mechanisms. It has been found to modulate multiple signaling pathways, including the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the MAPK pathway. RG3 has also been found to inhibit angiogenesis and induce apoptosis in cancer cells. Additionally, RG3 has been found to improve mitochondrial function and reduce oxidative stress.
Biochemical And Physiological Effects
RG3 has been found to have numerous biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of inflammatory cytokines. RG3 has also been found to improve insulin sensitivity and glucose metabolism. Additionally, RG3 has been found to improve cognitive function by enhancing synaptic plasticity and reducing oxidative stress.
Advantages And Limitations For Lab Experiments
RG3 has several advantages for lab experiments. It is a natural compound found in ginseng, making it readily available for research. Additionally, RG3 has been found to have low toxicity, making it safe for use in experiments. However, the synthesis of RG3 can be challenging, and its rarity makes it expensive.
Future Directions
There are several future directions for research on RG3. One area of interest is its potential as a cancer treatment. RG3 has been found to induce apoptosis in cancer cells, making it a promising anti-cancer agent. Additionally, research on the effects of RG3 on neurodegenerative diseases, such as Alzheimer's and Parkinson's, is needed. Furthermore, the development of more efficient synthesis methods for RG3 would make it more accessible for research.
Conclusion:
RG3 is a bioactive compound found in ginseng with numerous potential health benefits. It has been found to have anti-cancer, anti-inflammatory, and anti-oxidant properties, improve cognitive function, and reduce the risk of cardiovascular disease. While the synthesis of RG3 can be challenging, its natural origin and low toxicity make it a promising compound for research. Future studies on RG3's potential as a cancer treatment and its effects on neurodegenerative diseases are needed.
Synthesis Methods
RG3 is a rare compound found in ginseng, making its extraction difficult. The most common method of synthesizing RG3 is through the hydrolysis of ginsenoside Rb1, a major component of ginseng. This process involves the use of enzymes, such as β-glucosidase and α-l-rhamnosidase, to break down ginsenoside Rb1 into RG3.
Scientific Research Applications
RG3 has been the subject of numerous scientific studies due to its potential health benefits. Research has shown that RG3 has anti-cancer, anti-inflammatory, and anti-oxidant properties. It has also been found to improve cognitive function and reduce the risk of cardiovascular disease. RG3 has been studied in vitro and in vivo, with promising results.
properties
CAS RN |
114030-60-3 |
|---|---|
Product Name |
3-O-Rhamnopyranosyl-4-O-glucopyranosyl-galactopyranose |
Molecular Formula |
C18H32O15 |
Molecular Weight |
488.4 g/mol |
IUPAC Name |
(2R,4S,5R)-2,5,6-trihydroxy-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyhexanal |
InChI |
InChI=1S/C18H32O15/c1-5-9(24)11(26)13(28)17(30-5)32-15(6(22)2-19)16(7(23)3-20)33-18-14(29)12(27)10(25)8(4-21)31-18/h2,5-18,20-29H,3-4H2,1H3/t5-,6-,7+,8+,9-,10+,11+,12-,13+,14+,15?,16-,17-,18+/m0/s1 |
InChI Key |
OVYANALZSAYBOJ-DKANTVEISA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC([C@H](C=O)O)[C@H]([C@@H](CO)O)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)O |
SMILES |
CC1C(C(C(C(O1)OC(C(C=O)O)C(C(CO)O)OC2C(C(C(C(O2)CO)O)O)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC(C(C=O)O)C(C(CO)O)OC2C(C(C(C(O2)CO)O)O)O)O)O)O |
synonyms |
(3-O-alpha-L-rhamnopyranosyl)-(4-O-alpha-D-glucopyranosyl)-alpha-D-galactopyranose (3-O-alpha-L-rhamnopyranosyl)-(4-O-beta-D-glucopyranosyl)-alpha-D-galactopyranose 3-O-rhamnopyranosyl-4-O-glucopyranosyl-galactopyranose 3-RGG |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



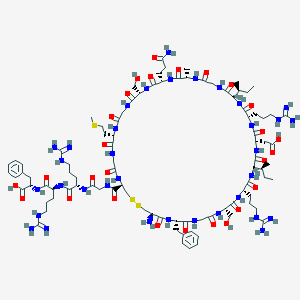
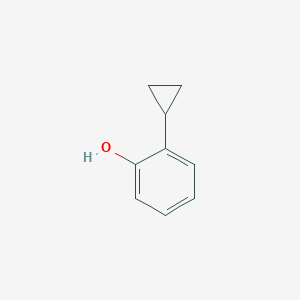
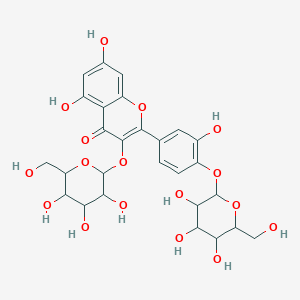
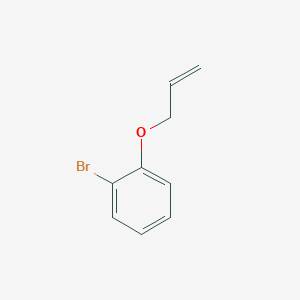
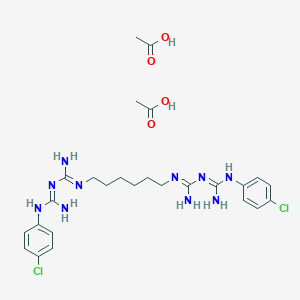
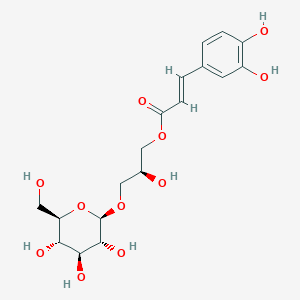
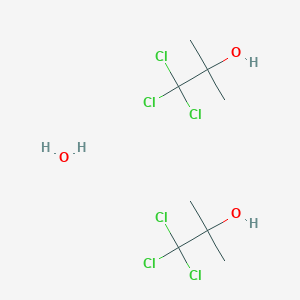
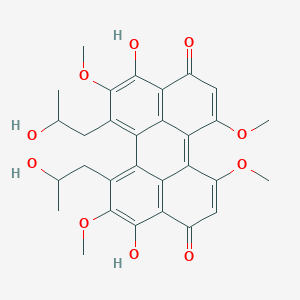
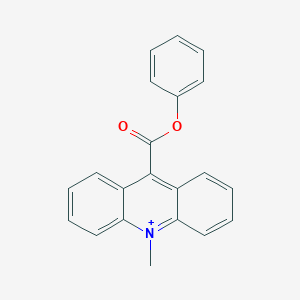
![(6Z)-10-hydroxy-2-methoxy-3-methylidene-6-propylidene-2-azaspiro[4.5]dec-7-ene-1,4,9-trione](/img/structure/B47260.png)
